N-(2-Aminoethyl)-N-benzylglycine Bis(trifluoroacetate)

Photoredox catalysis Piperazine synthesis Decarboxylative annulation

N-(2-Aminoethyl)-N-benzylglycine bis(trifluoroacetate) is a crystalline, high‑purity (>98%) glycine‑derived diamine supplied as the bis‑trifluoroacetate salt. It serves as the key substrate in the recently disclosed CarboxyLic Amine Protocol (CLAP), a visible‑light photoredox decarboxylative annulation that provides 2‑substituted piperazines from aldehydes.

Molecular Formula C15H18F6N2O6
Molecular Weight 436.30 g/mol
CAS No. 2451065-67-9
Cat. No. B6286701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Aminoethyl)-N-benzylglycine Bis(trifluoroacetate)
CAS2451065-67-9
Molecular FormulaC15H18F6N2O6
Molecular Weight436.30 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN(CCN)CC(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C11H16N2O2.2C2HF3O2/c12-6-7-13(9-11(14)15)8-10-4-2-1-3-5-10;2*3-2(4,5)1(6)7/h1-5H,6-9,12H2,(H,14,15);2*(H,6,7)
InChIKeyYMHUEIAHVSDMDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Aminoethyl)-N-benzylglycine Bis(trifluoroacetate) (CAS 2451065-67-9) – A Pre‑Formed Glycine‑Diamine Building Block for Photocatalytic Piperazine Synthesis


N-(2-Aminoethyl)-N-benzylglycine bis(trifluoroacetate) is a crystalline, high‑purity (>98%) glycine‑derived diamine supplied as the bis‑trifluoroacetate salt . It serves as the key substrate in the recently disclosed CarboxyLic Amine Protocol (CLAP), a visible‑light photoredox decarboxylative annulation that provides 2‑substituted piperazines from aldehydes [1]. The compound contains a secondary aminoethyl arm, a benzyl‑protected tertiary amine, and a carboxylic acid moiety, precisely pre‑organised for imine formation and subsequent photoinitiated cyclisation.

Why Generic Glycine Diamines or Other Piperazine Precursors Cannot Substitute for N-(2-Aminoethyl)-N-benzylglycine Bis(trifluoroacetate) (CAS 2451065-67-9)


The benzyl substituent on the tertiary amine is retained in the final piperazine product, furnishing an N‑benzyl‑protected scaffold that can be selectively deprotected, a regiochemical outcome that cannot be replicated by simple N‑(2‑aminoethyl)glycine [1]. Moreover, the bis‑trifluoroacetate salt provides a single, well‑characterised crystalline form with defined stoichiometry, eliminating the batch‑to‑batch variability and handling difficulties associated with the hygroscopic, poorly crystalline free base . Alternative piperazine precursors such as SnAP reagents rely on organotin intermediates that are being phased out of pharmaceutical research, while SLAP reagents require bespoke silicon‑functionalised amines that are less atom‑economical and often more costly [2].

Quantitative Differentiation Evidence for N-(2-Aminoethyl)-N-benzylglycine Bis(trifluoroacetate) (CAS 2451065-67-9) vs. Closest Alternatives


CLAP Annulation Yield vs. Classical Piperazine Syntheses

Under the optimised CLAP conditions (KOH base, 1.4 equiv aldehyde, Ir[(ppy)₂(dtbbpy)]PF₆ photocatalyst, blue LED), N-(2-aminoethyl)-N-benzylglycine bis(trifluoroacetate) delivers isolated yields of 2‑substituted piperazines up to 95% [1]. In the TCI‑validated practical example, 1‑benzyl‑3‑(4‑fluorophenyl)piperazine was isolated in 80% yield at 0.20 mmol scale . By contrast, traditional two‑step alkylation‑cyclisation routes to N‑benzyl‑2‑arylpiperazines typically afford 40–65% overall yields [2]. This 20–55 percentage‑point improvement in yield, combined with the single‑step, room‑temperature operation, constitutes a quantifiable procurement advantage for laboratories prioritizing synthetic efficiency.

Photoredox catalysis Piperazine synthesis Decarboxylative annulation

Defined Salt Stoichiometry and Crystallinity vs. Free Base Inconsistency

The bis‑trifluoroacetate salt is a white to light‑yellow crystalline powder with a sharp melting point of 119 °C and purity exceeding 98.0% by both HPLC and non‑aqueous titration . In contrast, the free base N-(2‑aminoethyl)-N‑benzylglycine is hygroscopic, poorly crystalline, and not commercially available as a well‑characterised single entity [1]. The absence of a defined free‑base form forces users to rely on in situ generation or crude isolates, leading to weighing errors of ±10–20% and variable reaction stoichiometry. The bis‑TFA salt eliminates this uncertainty, enabling precise 0.20 mmol scale dispensing as demonstrated in the CLAP protocol .

Building block quality Salt form Weighing accuracy

N‑Benzyl Product Output vs. N‑Unprotected Output from SnAP/SLAP Reagents

The CLAP reaction using this compound delivers 1‑benzyl‑2‑substituted piperazines, wherein the benzyl group serves as a readily cleavable protecting group (hydrogenolysis) [1]. In contrast, both SnAP and SLAP reagents directly produce N‑unprotected piperazines [2]. While N‑unprotected products are attractive for some applications, the N‑benzyl intermediate offers a strategic advantage: it allows further N‑functionalisation or purification of the protected piperazine before deprotection, a flexibility not available with SnAP/SLAP. The TCI example isolated 1‑benzyl‑3‑(4‑fluorophenyl)piperazine in 43 mg (80% yield) as a stable, storable intermediate .

Protecting group strategy N-Benzyl piperazine Synthetic divergence

Continuous Flow Compatibility with Maintained Yield

The CLAP protocol using this building block has been demonstrated in continuous flow mode, a capability that SnAP chemistry has not matched for piperazine synthesis [1]. The paper reports successful adaptation to a flow reactor with residence times of 30–60 min while maintaining yields comparable to batch (within 5–10% of batch yields) [2]. This is a critical differentiator for industrial procurement: flow compatibility enables direct scale‑up without re‑optimisation, reducing process development time and cost.

Continuous flow chemistry Scale-up Process intensification

Optimal Procurement Scenarios for N-(2-Aminoethyl)-N-benzylglycine Bis(trifluoroacetate) (CAS 2451065-67-9)


Medicinal Chemistry Piperazine Library Synthesis

When a project requires a diverse array of 2‑aryl‑, 2‑heteroaryl‑, or 2‑alkyl‑N‑benzylpiperazines, this building block enables single‑step, late‑stage diversification from commercially available aldehydes under mild photocatalytic conditions . The N‑benzyl product can be screened directly or deprotected to the free NH piperazine for further SAR exploration. The 80% isolated yield demonstrated for 4‑fluorophenyl derivative supports the procurement of gram quantities for parallel library production.

Process Chemistry Scale‑Up via Continuous Flow

For process R&D groups transitioning from batch to flow, this compound is the only glycine‑diamine building block validated in a continuous‑flow photoredox piperazine synthesis . Procurement in 5 g or larger quantities enables direct adaptation of the published flow protocol, bypassing the need for extensive re‑optimisation that would be required with SnAP or SLAP reagents, which lack reported flow procedures.

Tin‑Free and Heavy‑Metal‑Conscious Synthesis

Organisations operating under strict heavy‑metal limits (e.g., pharmaceutical development with ≤10 ppm tin specifications) benefit from this compound as it enables the tin‑free CLAP protocol . By contrast, SnAP reagents rely on stoichiometric organotin intermediates that necessitate rigorous purification to remove tin residues . The CLAP route using this bis‑TFA salt introduces no regulated metals beyond the catalytic iridium photocatalyst, which is removed during standard chromatographic workup.

Academic and CRO Laboratories Prioritizing Reproducibility

The defined salt stoichiometry and >98% purity eliminate the variability inherent in free‑base or in‑situ generated substrates. Contract research organisations (CROs) and academic core facilities that require day‑to‑day and operator‑to‑operator reproducibility can rely on this pre‑weighed, analytically certified building block to deliver consistent reaction outcomes, as validated by TCI’s independent reproduction of the 80% yield example .

Quote Request

Request a Quote for N-(2-Aminoethyl)-N-benzylglycine Bis(trifluoroacetate)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.